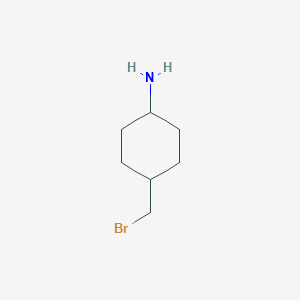

trans-4-(Bromomethyl)cyclohexanamine

Description

Structural Significance of the trans-1,4-Disubstituted Cyclohexane (B81311) Moiety

The defining feature of trans-4-(bromomethyl)cyclohexanamine is its trans-1,4-disubstituted cyclohexane ring. In this arrangement, the amino and bromomethyl groups are positioned on opposite sides of the ring. This stereochemical relationship dictates that in the most stable chair conformation, both substituents can occupy equatorial positions. youtube.comnih.gov The equatorial orientation is energetically favored as it minimizes steric strain, specifically the 1,3-diaxial interactions that would occur if the bulky substituents were in axial positions. youtube.com

Table 1: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

| Isomer | Substituent Orientations | Relative Stability |

| cis-1,4 | Axial/Equatorial | Less stable |

| trans-1,4 | Diequatorial | More stable |

| trans-1,4 | Diaxial | Least stable |

Reactivity Profile of Amines and Halomethyl Groups in Complex Architectures

The chemical behavior of this compound is dictated by the reactivity of its two distinct functional groups: the primary amine and the bromomethyl group.

The amino group (-NH₂) is a primary amine, characterized by the lone pair of electrons on the nitrogen atom. This lone pair makes the amine both a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron-pair donor), rendering it nucleophilic. nih.gov Primary amines readily react with a variety of electrophiles. doubtnut.com For instance, they can undergo N-alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and can form imines with aldehydes and ketones. stackexchange.com The nucleophilicity of the amine can be influenced by the steric environment of the cyclohexane ring.

The bromomethyl group (-CH₂Br) contains a primary alkyl halide. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the bromomethyl group susceptible to nucleophilic substitution reactions (SN2). However, the reactivity of this group is significantly influenced by steric hindrance. The bromomethyl group attached to the cyclohexane ring can be compared to a neopentyl bromide, which is known to undergo SN2 reactions very slowly due to the steric bulk of the adjacent quaternary carbon. google.comyoutube.com This steric hindrance makes it difficult for a nucleophile to approach the electrophilic carbon from the backside for an SN2 attack. google.com Consequently, under forcing conditions, elimination reactions or even SN1-type reactions with carbocation rearrangement might compete with the SN2 pathway. youtube.com

The bifunctional nature of this compound allows for a range of selective transformations. By choosing appropriate reagents and reaction conditions, it is possible to react one functional group while leaving the other intact. For example, the amine can be protected with a suitable protecting group, allowing for selective reactions at the bromomethyl position. Conversely, the bromomethyl group's reactivity can be exploited while the amine is in its protonated, less nucleophilic form. This differential reactivity is a cornerstone of its utility in the synthesis of more complex molecules.

Stereochemical Principles Governing Cyclohexyl Systems in Organic Synthesis

The stereochemistry of the cyclohexane ring is a critical factor in its synthesis and reactions. The desired trans isomer, with both substituents in the equatorial position in its most stable conformation, is often the thermodynamic product in synthetic sequences. youtube.com The synthesis of 1,4-disubstituted cyclohexanes can be achieved through various methods, including the hydrogenation of corresponding aromatic compounds, which often yields a mixture of cis and trans isomers that may be difficult to separate. albany.edu

Stereospecific syntheses are often employed to obtain the pure trans isomer. One such strategy involves the use of a bridged bicyclic intermediate, which enforces a cis geometry. Subsequent acid-catalyzed cleavage of this intermediate can proceed stereospecifically to yield the trans-1,4-disubstituted product. albany.edu The stereochemical outcome of reactions on the cyclohexane ring is also heavily influenced by the conformation of the ring. For nucleophilic substitution reactions, an anti-periplanar arrangement of the nucleophile and the leaving group is often required for an SN2 reaction to proceed efficiently. google.com In the case of this compound, the diequatorial conformation of the ground state would need to flip to a higher energy diaxial conformation to achieve an axial orientation of the bromomethyl group, which is generally more favorable for SN2 reactions on a cyclohexane ring. nist.gov However, the significant steric hindrance of the neopentyl-like bromomethyl group remains a major factor controlling its reactivity.

Historical Context and Evolution of Synthetic Approaches to Halogenated Aminocyclohexanes

The synthesis of bifunctional alicyclic compounds has been a long-standing area of interest in organic chemistry due to their utility as building blocks in the synthesis of pharmaceuticals and other complex target molecules. nist.gov Early methods for the preparation of disubstituted cyclohexanes often relied on the catalytic hydrogenation of benzene (B151609) derivatives, which typically produced mixtures of cis and trans isomers. albany.edu The separation of these isomers often proved challenging.

Over time, more stereoselective methods were developed to control the relative stereochemistry of the substituents. The use of conformationally rigid starting materials and intermediates became a key strategy. For instance, the synthesis of trans-1,4-disubstituted cyclohexanes has been achieved with high stereospecificity by employing a bridged cyclohexane ether intermediate. This intermediate, which must have a cis configuration, undergoes a stereospecific acid-catalyzed cleavage to furnish the desired trans product. albany.edu

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHQOISFLAQXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 4 Bromomethyl Cyclohexanamine

Strategies for Direct Introduction of Bromomethyl and Amine Functions

The direct and stereoselective installation of both a bromomethyl and an amine group onto a cyclohexane (B81311) ring in a trans configuration presents a significant synthetic challenge. This approach necessitates precise control over the reaction conditions and the choice of reagents to favor the formation of the thermodynamically more stable diequatorial isomer.

Stereoselective Bromination Reactions on Cyclohexyl Substrates

The introduction of a bromomethyl group onto a cyclohexane ring often starts from a precursor bearing a hydroxymethyl or a carboxylic acid group. For instance, the conversion of a hydroxymethyl group to a bromomethyl group can be achieved using various brominating agents. A common method involves the use of triphenylphosphine (B44618) and bromine or carbon tetrabromide. The stereochemistry of the starting material is generally retained during this transformation. For example, the synthesis of trans-1-(bromomethyl)-4-pentylcyclohexane has been reported from (trans-4-pentylcyclohexyl)methanol, demonstrating the feasibility of this approach while maintaining the trans configuration. prepchem.com

Another strategy involves the Hunsdiecker reaction, where a silver salt of a carboxylic acid is treated with bromine to yield an alkyl bromide with one less carbon atom. wikipedia.orgadichemistry.com A modified version of this reaction, the Cristol-Firth modification, uses mercuric oxide and bromine on the free carboxylic acid. adichemistry.com While these methods are effective for decarboxylative bromination, their application to the synthesis of trans-4-(bromomethyl)cyclohexanamine would require a starting material like trans-4-(carboxymethyl)cyclohexanamine or a protected version thereof. The stereochemical outcome of the Hunsdiecker reaction can be influenced by the reaction mechanism, which is believed to involve radical intermediates. wikipedia.org

Amination Pathways for Brominated Cyclohexane Derivatives

The direct amination of a brominated cyclohexane derivative is another potential route. For instance, starting from trans-1,4-dibromocyclohexane, a selective substitution of one bromine atom with an amino group or a protected equivalent could be envisioned. However, controlling the selectivity and preventing side reactions such as elimination or double substitution can be challenging.

A more controlled approach involves the use of enzymatic catalysis. Transaminases have been shown to be highly effective in the stereoselective amination of ketones. nih.govresearchgate.net A potential pathway could involve the synthesis of trans-4-(bromomethyl)cyclohexanone, which could then be subjected to stereoselective amination using a suitable transaminase to yield the desired trans-amine. Recent studies have demonstrated the use of transaminases to produce trans-4-substituted cyclohexane-1-amines from their corresponding cis/trans mixtures via a dynamic kinetic resolution, highlighting the power of biocatalysis in achieving high stereoselectivity. nih.govnih.gov

Synthesis via Functional Group Interconversion and Derivatization

A more common and often more controlled approach to the synthesis of this compound involves the modification of functional groups on a pre-existing cyclohexane ring where the desired trans stereochemistry has already been established.

From Cyclohexanecarboxylic Acid Derivatives via Curtius Rearrangement or Hofmann Degradation

The Curtius and Hofmann rearrangements are powerful methods for the conversion of carboxylic acids and primary amides, respectively, into primary amines with the loss of one carbon atom. wikipedia.orgbyjus.comnist.govalfa-chemistry.commasterorganicchemistry.comgoogle.comwisc.edu A key advantage of these reactions is that they proceed with complete retention of configuration at the migrating carbon, making them ideal for stereospecific syntheses. nist.govwisc.edu

Curtius Rearrangement:

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the corresponding primary amine. alfa-chemistry.comgoogle.com The synthesis of this compound via this route would start from trans-4-(bromomethyl)cyclohexanecarboxylic acid. This acid would first be converted to its acyl azide, typically by reaction of the corresponding acyl chloride with sodium azide, or by using diphenylphosphoryl azide (DPPA). Subsequent heating of the acyl azide induces the rearrangement to the isocyanate, which upon treatment with water or acid yields the target amine. A patent for the synthesis of trans-4-methylcyclohexylamine from trans-4-methylcyclohexanecarboxylic acid using sodium azide and sulfuric acid highlights the industrial applicability of this method. google.com

Hofmann Degradation:

The Hofmann degradation of a primary amide provides another route to the primary amine. byjus.commasterorganicchemistry.com In this case, the starting material would be trans-4-(bromomethyl)cyclohexanecarboxamide. Treatment of this amide with bromine and a strong base like sodium hydroxide (B78521) leads to the formation of an intermediate isocyanate, which is then hydrolyzed in situ to the amine. byjus.commasterorganicchemistry.com The reaction conditions are typically aqueous and are heated to facilitate the rearrangement. byjus.com

| Rearrangement | Starting Material | Key Reagents | Intermediate | Product | Stereochemistry |

| Curtius | trans-4-(Bromomethyl)cyclohexanecarboxylic acid | DPPA or SOCl₂/NaN₃, Heat | trans-4-(Bromomethyl)cyclohexyl isocyanate | This compound | Retention |

| Hofmann | trans-4-(Bromomethyl)cyclohexanecarboxamide | Br₂, NaOH, Heat | trans-4-(Bromomethyl)cyclohexyl isocyanate | This compound | Retention |

From Cyclohexanone (B45756) Precursors and Subsequent Transformations

Syntheses starting from cyclohexanone derivatives offer a versatile platform for introducing the required functional groups. A recent study detailed the biocatalytic synthesis of cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione (B43130) using a combination of a keto reductase (KRED) and an amine transaminase (ATA). This enzymatic cascade allows for high stereoselectivity. The resulting trans-4-aminocyclohexanol could then be a precursor where the hydroxyl group is converted to a bromomethyl group.

Another approach starts with the catalytic hydrogenation of p-toluidine (B81030) to produce trans-4-methylcyclohexylamine. libretexts.org The methyl group could then potentially be functionalized to a bromomethyl group, although this would require harsh radical bromination conditions that might not be compatible with the amine functionality unless it is protected.

A commercially available and highly relevant starting material is trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane. cymitquimica.com This compound already possesses the desired trans stereochemistry and the necessary functional groups, albeit with a protected amine. The synthesis of this intermediate likely involves the reduction of trans-4-(Boc-amino)cyclohexanecarboxylic acid to the corresponding alcohol, followed by bromination. The final step to obtain this compound is a straightforward deprotection of the Boc group, typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in an organic solvent).

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product |

| 1,4-Cyclohexanedione | Enzymatic reduction and amination | trans-4-Aminocyclohexanol | This compound |

| p-Toluidine | Catalytic hydrogenation | trans-4-Methylcyclohexylamine | This compound |

| trans-4-(Boc-amino)cyclohexanecarboxylic acid | Reduction, Bromination | trans-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane | trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane |

| trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane | Deprotection | - | This compound |

Reduction of Nitrogen-Containing Cyclohexyl Analogues

The reduction of nitriles and oximes provides another important pathway to primary amines.

Reduction of Nitriles:

The synthesis of this compound can be envisioned through the reduction of trans-4-(bromomethyl)cyclohexanecarbonitrile. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent. It is important to note that LiAlH₄ can also reduce alkyl halides, so careful control of the reaction conditions would be necessary to avoid reduction of the bromomethyl group. nist.gov Catalytic hydrogenation is another method for nitrile reduction, often employing catalysts like Raney nickel or platinum, though this might also affect the bromomethyl group. libretexts.orgyoutube.comyoutube.com

Reduction of Oximes:

Another potential route involves the reduction of trans-4-(bromomethyl)cyclohexanone oxime. The oxime can be prepared from the corresponding ketone. Reduction of the oxime to the amine can be achieved using various reagents, including catalytic hydrogenation or dissolving metal reductions. The stereochemical outcome of the reduction would need to be carefully controlled to favor the desired trans isomer.

Multi-Step Synthesis Utilizing Protecting Group Chemistry

A robust and common strategy for preparing this compound involves a multi-step sequence that begins with a commercially available, stereochemically defined precursor. This approach leverages protecting group chemistry to mask reactive functional groups, allowing for the selective modification of other parts of the molecule.

Amine Protecting Group Strategies (e.g., Boc-protection)

The amine functional group is nucleophilic and readily reacts with electrophiles. To prevent unwanted side reactions during the synthesis, the amine must be "protected." The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under mild acidic conditions. organic-chemistry.orgacsgcipr.org

The synthesis can commence from trans-4-(aminomethyl)cyclohexanemethanol. The primary amine is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, yielding tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate. thermofisher.com This transformation is highly efficient and chemoselective for the amine group. The Boc group is generally stable to nucleophiles and bases, allowing for subsequent manipulation of the hydroxyl group. organic-chemistry.org Deprotection of the Boc group is typically the final step in the synthesis, accomplished using acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. nih.govresearchgate.netnih.gov

Sequential Functionalization of Cyclohexane Rings

With the amine group protected, the synthetic sequence focuses on converting the primary alcohol to a bromomethyl group. This functional group transformation can be achieved through several methods. A common approach is the Appel reaction, which uses a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert the alcohol to the corresponding bromide under mild conditions.

An alternative method involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. researchgate.net The resulting sulfonate ester can then be displaced by a bromide ion (e.g., from lithium bromide or sodium bromide) in an Sₙ2 reaction to yield the desired bromomethyl compound.

A plausible multi-step synthesis is outlined below:

| Step | Reaction Type | Starting Material | Reagents | Product |

| 1 | Amine Protection | trans-4-(Aminomethyl)cyclohexanemethanol | (Boc)₂O, Triethylamine, Dichloromethane | tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate thermofisher.com |

| 2 | Bromination | tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate | PPh₃, CBr₄, Dichloromethane | tert-butyl N-[[4-(bromomethyl)cyclohexyl]methyl]carbamate |

| 3 | Deprotection | tert-butyl N-[[4-(bromomethyl)cyclohexyl]methyl]carbamate | 4 M HCl in Dioxane | This compound hydrochloride |

Chemo- and Stereoselective Synthesis Techniques

Achieving the desired trans stereochemistry in 1,4-disubstituted cyclohexanes is a critical challenge. The thermodynamic stability of the diequatorial conformer of the trans isomer makes it the favored product in many equilibrium-controlled reactions. mvpsvktcollege.ac.in However, kinetic control through catalysis offers more precise and efficient routes.

Catalytic Approaches to Stereocontrol

Modern catalytic methods provide powerful tools for the stereoselective synthesis of substituted cyclohexanes. For instance, catalytic hydrogenation of appropriately substituted aromatic precursors or cyclohexene (B86901) derivatives can yield trans products with high selectivity. Catalysts based on palladium, platinum, or rhodium are often employed for these transformations. patsnap.comgoogle.com For example, the hydrogenation of a 1,4-disubstituted benzene (B151609) ring can be controlled to favor the formation of the trans-cyclohexane derivative by selecting the appropriate catalyst and reaction conditions.

Another strategy involves the stereoselective functionalization of a pre-existing cyclohexane ring. snnu.edu.cn Dual catalysis systems, such as combining palladium catalysis with an electron transfer mediator, have been developed for the stereoselective carbocyclization to form cis-1,4-disubstituted heterocycles, and similar principles can be adapted for cyclohexane systems to achieve specific stereoisomers. acs.org The choice of catalyst and ligands is crucial for directing the stereochemical outcome of the reaction. beilstein-journals.org

| Method | Catalyst Type | Substrate Type | Key Principle | Stereochemical Outcome |

| Catalytic Hydrogenation | Heterogeneous (e.g., Pd/C, PtO₂) | Substituted Benzene/Cyclohexene | Hydrogen addition to the less hindered face of the substrate adsorbed on the catalyst surface. | Predominantly cis from cyclohexenes, but trans can be favored from specific aromatic precursors under thermodynamic control. patsnap.comgoogle.com |

| Iridium-Catalyzed Annulation | Homogeneous (e.g., [IrCp*Cl₂]₂) | 1,5-Diols and Ketones | Sequential hydrogen borrowing catalysis to construct the cyclohexane ring with high stereocontrol. | Access to multi-substituted cyclohexanes with defined relative stereochemistry. |

| Palladium-Catalyzed Carbocyclization | Dual Catalysis (e.g., Pd/ETM) | Dienallenes | Stereoselective C(sp³)–H bond cleavage and face-selective reaction of an olefin. | High diastereoselectivity for cis-1,4-disubstituted products. acs.org |

Biocatalytic Methods for Asymmetric Synthesis

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds, including amines. nih.govmdpi.comnih.gov Enzymes such as transaminases (TAs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones.

Alternatively, enzymatic kinetic resolution can be employed to separate a racemic mixture of the final product or a precursor. nih.govnih.govd-nb.info This technique uses an enzyme that selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted, enantiopurified substrate from the product. rsc.org

| Biocatalytic Method | Enzyme Class | Substrate | Process | Outcome |

| Diastereomer-Selective Deamination | Transaminase (ω-TA) | cis/trans mixture of 4-substituted cyclohexylamines | Selective deamination of the cis-isomer to the corresponding ketone. nih.govresearchgate.net | Enriched trans-cyclohexylamine with high diastereomeric excess. |

| Asymmetric Amination | Transaminase (ω-TA) | 4-substituted cyclohexanone | Reductive amination of a prochiral ketone using an amine donor (e.g., isopropylamine). nih.govresearchgate.net | Chiral amine with high enantioselectivity. |

| Kinetic Resolution | Lipase (B570770) or Amine Dehydrogenase | Racemic amine or alcohol precursor | Enantioselective acylation of an alcohol or oxidation of an amine. nih.govd-nb.info | Separation of enantiomers, yielding one enantiomer with high optical purity. |

Analytical Techniques for Reaction Monitoring and Product Validation

The synthesis of this compound must be carefully monitored and the final product thoroughly characterized to confirm its identity, purity, and stereochemistry. A suite of analytical techniques is employed for this purpose. nih.gov

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and simple method used to qualitatively track the progress of a reaction by observing the disappearance of starting materials and the appearance of products. acs.org For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used. These techniques can separate and quantify the components of the reaction mixture, providing precise data on conversion and yield. sielc.comrsc.orgresearchgate.net

Product Validation: Once the synthesis is complete, the structure and purity of this compound are confirmed using several spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the signals confirm the connectivity of atoms and the trans stereochemistry of the cyclohexane ring. The trans configuration is typically confirmed by the coupling constants of the protons at C1 and C4.

Mass Spectrometry (MS): MS determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for separating the product from any impurities and confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the cyclohexane ring, and the C-Br bond would be expected.

Chromatographic Purity: The purity of the final compound is typically assessed by GC or HPLC. For volatile amines like cyclohexylamines, GC with a flame ionization detector (FID) or a nitrogen-specific detector is often employed. rsc.orgastm.org HPLC can also be used, sometimes after derivatization of the amine to improve its detection. researchgate.net

| Analytical Technique | Purpose | Information Obtained |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction progress (disappearance of reactants, appearance of products). acs.org |

| Gas Chromatography (GC) | Reaction Monitoring & Purity Analysis | Quantitative analysis of reaction components; determination of final product purity. rsc.orgrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring & Purity Analysis | Quantitative analysis of reaction components; determination of final product purity, especially for non-volatile compounds. sielc.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed molecular structure, including connectivity and stereochemistry. |

| Mass Spectrometry (MS) | Structural Elucidation & Identification | Molecular weight and fragmentation patterns for structural confirmation. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., -NH₂, C-Br). |

Elucidation of Chemical Reactivity and Transformation Pathways of Trans 4 Bromomethyl Cyclohexanamine

Mechanistic Studies of the Bromomethyl Group Reactivity

The reactivity of the bromomethyl group is central to the synthetic utility of trans-4-(Bromomethyl)cyclohexanamine. This group contains an electrophilic carbon atom bonded to a good leaving group (the bromide ion), making it a prime target for attack by nucleophiles. Concurrently, the presence of hydrogen atoms on the adjacent carbon of the cyclohexane (B81311) ring allows for the possibility of elimination reactions under basic conditions.

Nucleophilic substitution is a fundamental reaction class for alkyl halides. chemguide.co.ukcognitoedu.org The specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is determined by factors including the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org

For this compound, the bromomethyl group is a primary alkyl halide. Such substrates strongly favor the SN2 mechanism . This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack). masterorganicchemistry.com This process leads to an inversion of stereochemistry at the reaction center and is sensitive to steric hindrance. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com

The SN1 mechanism , which proceeds through a discrete carbocation intermediate, is generally disfavored for primary alkyl halides due to the high instability of primary carbocations. youtube.com However, under conditions that promote carbocation formation, such as the use of a polar protic solvent and a non-basic, weakly-coordinating nucleophile, an SN1 pathway cannot be entirely ruled out, though it would be significantly slower than the SN2 pathway. libretexts.orgmasterorganicchemistry.com

A notable feature of this compound is its capacity for intramolecular reactions, where the nucleophile and electrophile are part of the same molecule. pearson.com The primary amine group can act as an internal nucleophile, attacking the electrophilic carbon of the bromomethyl group.

This intramolecular SN2 reaction results in the formation of a bicyclic product containing a four-membered, nitrogen-containing ring known as an azetidine (B1206935). This type of transformation is a recognized pathway in heterocyclic chemistry for constructing strained ring systems. organic-chemistry.orgnih.gov For the cyclization to occur, the cyclohexane ring must adopt a conformation that allows the lone pair of the nitrogen atom to perform a backside attack on the carbon-bromine bond. This process forms a spirocyclic azetidinium salt, which can be deprotonated to yield the neutral bicyclic amine. The synthesis of azetidine derivatives is a field of interest due to their presence in various biologically active compounds. drugbank.com

When treated with external nucleophiles, this compound undergoes intermolecular SN2 reactions to yield a variety of substituted products. The efficiency of these reactions depends on the strength and steric profile of the chosen nucleophile.

Amine Nucleophiles : Reaction with external primary or secondary amines results in the formation of a new carbon-nitrogen bond, yielding secondary or tertiary amines, respectively. This is a standard alkylation reaction of amines. pearson.com

Oxygen Nucleophiles : Strong oxygen nucleophiles, such as hydroxide (B78521) (OH⁻) or alkoxide (RO⁻) ions, readily displace the bromide to form the corresponding alcohol, trans-(4-aminocyclohexyl)methanol, or an ether, respectively. cognitoedu.org Weaker oxygen nucleophiles like water can also react, typically under solvolysis conditions, although the reaction is much slower. cognitoedu.org

Sulfur Nucleophiles : Sulfur-centered nucleophiles, such as thiolate anions (RS⁻), are particularly potent due to their high polarizability and nucleophilicity. msu.edu They react efficiently with the bromomethyl group to form thioethers (trans-4-((alkylthio)methyl)cyclohexanamine). researchgate.netnih.gov

Phosphorus Nucleophiles : Trivalent phosphorus compounds, like triphenylphosphine (B44618) (PPh₃), are excellent nucleophiles that readily attack primary alkyl halides. msu.eduyoutube.com This reaction produces a stable phosphonium (B103445) salt, which is a key intermediate in syntheses such as the Wittig reaction. youtube.com Similarly, phosphites can react to form phosphonate (B1237965) esters via the Arbuzov reaction. youtube.com

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Product Class |

| Amine | Diethylamine | Tertiary Amine |

| Oxygen | Sodium Methoxide | Ether |

| Sulfur | Sodium Thiophenolate | Thioether |

| Phosphorus | Triphenylphosphine | Phosphonium Salt |

In the presence of a base, this compound can undergo β-elimination to form an alkene. This reaction can proceed through either a bimolecular (E2) or a unimolecular (E1) mechanism. libretexts.orgmasterorganicchemistry.com

The E2 mechanism is a concerted process where a base removes a proton from the β-carbon (the carbon adjacent to the one bearing the leaving group) at the same time as the leaving group departs. masterorganicchemistry.com This mechanism requires a strong base and a specific geometric arrangement known as an anti-periplanar conformation, where the β-hydrogen and the leaving group are in the same plane and on opposite sides of the C-C bond (a dihedral angle of 180°). masterorganicchemistry.comchemistrysteps.com

The E1 mechanism is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. saskoer.ca In a subsequent fast step, a weak base removes a β-proton to form the double bond. This pathway is favored by weak bases and polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgsaskoer.ca

The stereochemistry of the cyclohexane ring plays a crucial role in elimination reactions, particularly for the E2 mechanism. libretexts.orgkhanacademy.org

E2 Selectivity : For an E2 reaction to occur in a cyclohexane system, both the leaving group and the β-hydrogen must typically occupy axial positions to achieve the required anti-periplanar geometry. chemistrysteps.comlibretexts.orgyoutube.com In the most stable chair conformation of this compound, both the aminomethyl and bromomethyl groups are likely in equatorial positions. To undergo an E2 reaction, the molecule would need to ring-flip to a less stable conformation where the bromomethyl group is axial. A β-hydrogen on the adjacent ring carbon (C4) would also need to be in an axial position. This conformational requirement dictates the stereoselectivity of the reaction. libretexts.org Since elimination involves the primary bromomethyl group, the β-hydrogens are on the cyclohexane ring at the C4 position. The reaction is regioselective, leading to an exocyclic double bond.

E1 Selectivity : The E1 mechanism proceeds through a planar carbocation intermediate, which removes the strict stereochemical requirement for an anti-periplanar arrangement. saskoer.ca As a result, E1 eliminations from cyclohexane rings are primarily governed by thermodynamics. They generally follow Zaitsev's rule , which predicts that the major product will be the most substituted (and therefore most stable) alkene. chemistrysteps.comsaskoer.ca In the case of this compound, elimination leads to a single olefinic product, so regioselectivity between multiple products is not a primary concern.

The elimination of HBr from this compound leads to the formation of an olefinic product, specifically 4-methylenecyclohexan-1-amine . This product contains an exocyclic double bond, where the double bond is outside the ring system. This is the result of the removal of a proton from the C4 position of the cyclohexane ring and the expulsion of the bromide ion from the methyl group.

Table 2: Comparison of E1 and E2 Elimination Pathways

| Feature | E1 Mechanism | E2 Mechanism |

| Base Requirement | Weak base (e.g., H₂O, ROH) | Strong, often bulky base (e.g., KOtBu) |

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] |

| Intermediate | Carbocation | None (concerted transition state) |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Product | 4-methylenecyclohexan-1-amine | 4-methylenecyclohexan-1-amine |

Radical Reactions Involving the C-Br Bond

The carbon-bromine (C-Br) bond in the bromomethyl group can undergo homolytic cleavage to generate a carbon-centered radical. This process typically requires an initiator, such as heat, UV radiation, or a radical-initiating compound like azobisisobutyronitrile (AIBN), to start the reaction. libretexts.orglumenlearning.com Once formed, the primary alkyl radical on the cyclohexylmethyl moiety is a highly reactive intermediate that participates in radical chain reactions. lumenlearning.com

The key steps in these radical processes are:

Initiation: The reaction begins with the homolytic cleavage of a bond to form two radicals. In the context of this compound, this can be the C-Br bond itself under thermal or photolytic conditions, or more commonly, the decomposition of an initiator like AIBN. libretexts.org

Propagation: The generated radical can then react. A common pathway is hydrogen abstraction or reaction with other molecules to create a new radical, which continues the chain reaction. lumenlearning.comyoutube.com For instance, in dehalogenation reactions using a reagent like tributyltin hydride (Bu₃SnH), a tributyltin radical is generated during initiation. This tin radical then abstracts the bromine atom from this compound to form a cyclohexylmethyl radical and tributyltin bromide. libretexts.org The newly formed carbon radical then typically abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product (4-methylcyclohexanamine) and regenerating the tributyltin radical to continue the cycle.

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. lumenlearning.com This is a rare event due to the low concentration of radical species. lumenlearning.com

The reactivity of the C-Br bond in radical reactions is a fundamental aspect of its chemistry, enabling transformations that are often complementary to polar, ionic reactions.

Mechanistic Studies of the Primary Amine Functionality Reactivity

The primary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily react with a wide variety of electrophilic species.

N-Alkylation Reactions (e.g., N-Methylation)

The primary amine can be alkylated by reaction with alkyl halides through a nucleophilic substitution mechanism (Sₙ2 or Sₙ1). nih.gov In a typical N-methylation, a methylating agent such as methyl iodide is used, where the amine's lone pair attacks the electrophilic methyl group, displacing the iodide leaving group. A base is generally required to neutralize the hydrohalic acid byproduct and deprotonate the resulting secondary ammonium (B1175870) salt, allowing for potential further alkylation to tertiary amines or even quaternary ammonium salts.

Modern synthetic methods have also been developed for N-alkylation. For example, a copper metallaphotoredox platform can facilitate the N-alkylation of amines with alkyl halides, including those that are typically inert to standard Sₙ2 conditions. nih.gov This method uses a photoredox-generated silyl (B83357) radical to convert the alkyl bromide into a radical intermediate, which then engages in a copper-catalyzed C-N bond formation. nih.gov

| Alkylation Type | Reagent Example | General Conditions | Product Type |

| N-Methylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Organic Solvent | Secondary Amine, Tertiary Amine |

| N-Benzylation | Benzyl Bromide | Base, Organic Solvent | Secondary Amine |

| Photoredox N-Alkylation | Alkyl Halide, Photocatalyst, Copper Catalyst | Light (e.g., 450 nm), Silyl Reagent | Secondary Amine |

Acylation and Sulfonamidation Reactions

The nucleophilic primary amine readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide bonds. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to yield the corresponding N-cyclohexylmethyl amide.

Similarly, sulfonamidation occurs when the amine reacts with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine). This reaction produces a sulfonamide, a functional group of significant importance in medicinal chemistry. The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom.

Condensation and Imine Formation

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination of a water molecule. masterorganicchemistry.com The process is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the amine. masterorganicchemistry.com The resulting carbinolamine intermediate is then protonated on the oxygen, which turns the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine. masterorganicchemistry.com

The reaction is reversible and the formation of the imine can be driven to completion by removing the water that is formed, often through azeotropic distillation. masterorganicchemistry.com

Reactions with Carbonyl Compounds and Other Electrophiles

Beyond imine formation, the primary amine of this compound can react with a broader range of carbonyl compounds and electrophiles. For instance, reaction with isocyanates or isothiocyanates leads to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. The reaction with carbon disulfide can yield dithiocarbamates. The amine's nucleophilicity allows it to open strained rings like epoxides and aziridines, resulting in the formation of amino alcohols or diamines. These reactions highlight the versatility of the primary amine as a nucleophilic building block in organic synthesis.

Intramolecular and Intermolecular Reactions Involving Both Functional Groups

The presence of both a nucleophilic amine and an electrophilic bromomethyl group within the same molecule allows for competitive intramolecular (ring-forming) and intermolecular (polymer-forming) reactions. The outcome is highly dependent on reaction conditions, particularly concentration. masterorganicchemistry.com

Intramolecular Reaction: At very low concentrations (high dilution), the probability of the amine group of one molecule encountering the bromomethyl group of another molecule is minimized. masterorganicchemistry.com This favors an intramolecular Sₙ2 reaction, where the amine's lone pair attacks the electrophilic carbon of the bromomethyl group on the same molecule, displacing the bromide ion. This cyclization would lead to the formation of a fused bicyclic azetidine ring system. However, studies on analogous compounds like trans-2-(bromomethyl)cyclohexylamine have shown that elimination reactions can be a major competing pathway over azetidine formation. rsc.org The relative rates of cyclization are often dependent on the size of the ring being formed, with 5- and 6-membered rings generally being the most favored. wikipedia.org

Intermolecular Reaction: At higher concentrations, the amine of one molecule is more likely to react with the bromomethyl group of a neighboring molecule. This intermolecular Sₙ2 reaction, if repeated, leads to the formation of a linear polymer, where monomer units are linked by secondary amine bridges. Each step forms a new secondary amine, which is itself a nucleophile, and leaves a terminal bromomethyl group, allowing the polymerization to continue.

| Reaction Type | Conditions | Mechanism | Product |

| Intramolecular | High Dilution | Nucleophilic Attack by Amine on C-Br of the same molecule | Fused Azetidine Ring |

| Intermolecular | High Concentration | Nucleophilic Attack by Amine on C-Br of another molecule | Linear Polymer |

This dual reactivity makes this compound a valuable monomer for synthesizing both complex cyclic structures and functional polymers.

Neighboring Group Participation Phenomena

Neighboring group participation (NGP), also known as anchimeric assistance, is a significant phenomenon in the reactions of this compound. google.comnih.gov NGP involves the intramolecular interaction of a reaction center with a nearby functional group, which can lead to enhanced reaction rates and retention of stereochemistry. researchgate.netresearchgate.net In the case of this compound, the primary amino group acts as an internal nucleophile.

The lone pair of electrons on the nitrogen atom can attack the electrophilic carbon of the bromomethyl group in an intramolecular SN2 reaction. This is particularly favored in the trans isomer where the geometry is suitable for backside attack, leading to the displacement of the bromide ion. This intramolecular cyclization results in the formation of a bicyclic aziridinium (B1262131) ion intermediate. The formation of such cyclic intermediates is a hallmark of NGP and is known to significantly accelerate the rate of reaction compared to analogous intermolecular processes or reactions of the cis isomer where backside attack is sterically hindered. libretexts.org

This phenomenon is the foundation for the synthesis of various azabicyclic compounds. For instance, the intramolecular cyclization of related ω-bromoalkylamines readily forms aziridine (B145994) and azetidine rings. wikipedia.org In the case of this compound, the cyclization is expected to form a strained but synthetically valuable 2-azabicyclo[3.2.1]octane system, though the formation of the more stable 2-azabicyclo[2.2.2]octane (isoquinuclidine) system via a related precursor, 4-aminocyclohexane carboxylic acid, has been well-documented. researchgate.net The relative rates for the formation of different ring sizes via cyclization generally follow the order: 5-membered > 6-membered > 3-membered > 7-membered > 4-membered, which is influenced by a combination of entropic and strain factors. wikipedia.org

The table below illustrates the general influence of ring size on the relative rates of intramolecular cyclization for ω-haloamines, which provides a basis for understanding the expected reactivity of this compound.

| Ring Size Formed | Relative Rate Constant (k_rel) |

| 3 | 0.1 |

| 4 | 0.002 |

| 5 | 100 |

| 6 | 1.7 |

| 7 | 0.03 |

| Data derived from studies on analogous ω-bromoalkylamines. wikipedia.org |

Bifunctional Reactivity in Cascade Reactions

The presence of two reactive functional groups, an amine and a bromomethyl group, makes this compound a prime candidate for participating in cascade reactions. Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive intramolecular transformations, often initiated by a single event, to rapidly build molecular complexity from a simple starting material. rsc.orgresearchgate.net

A plausible cascade sequence for this compound could be initiated by an intermolecular reaction of the amine group. For example, acylation of the amine with a suitable reagent could be the first step. The resulting amide could then undergo an intramolecular cyclization, driven by the neighboring bromomethyl group, to form a bicyclic lactam. This type of enzyme-initiated cascade has been observed in various biosynthetic pathways. nih.govresearchgate.net

Alternatively, the bifunctional nature of this compound allows it to act as a linker in the construction of more complex molecular architectures through a series of intermolecular reactions. For instance, the amine could react with one functional group of a polyfunctional molecule, followed by the reaction of the bromomethyl group with another, setting the stage for subsequent cyclizations or rearrangements. While specific examples involving this compound are not extensively documented, the principles of cascade reactions initiated by bifunctional molecules are well-established in organic synthesis. researchgate.netrutgers.edu For example, organocatalyzed Michael-Michael cascade reactions have been used to generate highly functionalized cyclohexenes. rutgers.edu

The table below outlines a hypothetical cascade reaction starting from this compound, illustrating its potential for rapid assembly of complex molecules.

| Step | Reactant(s) | Transformation | Intermediate/Product |

| 1 | This compound, Acyl Chloride | Acylation of the primary amine | N-(trans-4-(Bromomethyl)cyclohexylmethyl)amide |

| 2 | - | Intramolecular Cyclization (NGP) | Bicyclic lactam |

| 3 | Reducing Agent | Lactam Reduction | Substituted 2-azabicyclo[2.2.2]octane |

Oligomerization and Polymerization Processes

The bifunctionality of this compound also lends itself to oligomerization and polymerization reactions. Each molecule possesses a nucleophilic site (the amine) and an electrophilic site (the bromomethyl group), which can, in principle, react with each other in an intermolecular fashion to form oligomers or polymers. This would be a type of self-polycondensation.

More practically, derivatives of this compound can serve as monomers in step-growth polymerization. For example, if the bromomethyl group is converted to a carboxylic acid, the resulting trans-4-(aminomethyl)cyclohexanecarboxylic acid is an AB-type monomer suitable for the synthesis of polyamides. researchgate.net Polyamides are a commercially important class of polymers known for their high strength and thermal stability. nih.gov

Alternatively, this compound can be considered an A-B type monomer where 'A' is the amine and 'B' is the alkyl bromide. However, direct polymerization of such a monomer can be complex. A more controlled approach involves using it in conjunction with other bifunctional monomers. For instance, it could be used in the synthesis of polyamides by reacting with a dicarboxylic acid, where the amine group participates in amide bond formation. The pendant bromomethyl groups could then be used for subsequent cross-linking or functionalization of the polymer.

The synthesis of polyesters and polyamides from monomers containing a 1,4-cyclohexane ring, such as 1,4-cyclohexanedimethanol (B133615) (CHDM) and 1,4-cyclohexanedicarboxylic acid (CHDA), is well-established and results in polymers with desirable properties like high thermal stability and weather resistance. mdpi.comresearchgate.netmdpi.com The trans isomer, in particular, leads to polymers with higher crystallinity and melting points. researchgate.net It is reasonable to expect that polymers derived from this compound would exhibit similar characteristics.

The following table summarizes the potential role of this compound derivatives in polymerization reactions.

| Monomer Type | Co-monomer | Polymer Type | Potential Properties |

| trans-4-(Aminomethyl)cyclohexanecarboxylic Acid | None (self-condensation) | Polyamide | High thermal stability, high crystallinity |

| This compound | Dicarboxylic Acid | Functionalized Polyamide | Cross-linkable, modifiable polymer |

| trans-4-Diaminomethylcyclohexane | Diacyl Chloride | Polyamide | High strength, good thermal properties |

Stereochemical Impact on Trans 4 Bromomethyl Cyclohexanamine Chemistry

Conformational Analysis of the trans-1,4-Disubstituted Cyclohexane (B81311) Ring

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a trans-1,4-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. This arrangement allows for a conformational equilibrium between a diequatorial (e,e) and a diaxial (a,a) form. spcmc.ac.in

For trans-4-(bromomethyl)cyclohexanamine, the diequatorial conformer is significantly more stable and, therefore, the predominant form at equilibrium. In this conformation, both the bromomethyl and the amino groups occupy equatorial positions, which are sterically less hindered than the axial positions. lumenlearning.comlibretexts.org The axial positions experience 1,3-diaxial interactions, which are repulsive steric interactions with the other axial hydrogens on the same side of the ring. libretexts.org Placing bulky substituents in equatorial positions minimizes these unfavorable interactions, leading to a lower energy and more stable conformation. lumenlearning.com

Table 1: Conformational Preferences in trans-1,4-Disubstituted Cyclohexanes

| Substituent (X) | Substituent (Y) | More Stable Conformer | Reason for Stability |

| Bromomethyl | Amino | Diequatorial (e,e) | Minimizes 1,3-diaxial steric strain. libretexts.org |

| Methyl | Methyl | Diequatorial (e,e) | Avoids gauche-butane interactions present in the diaxial form. spcmc.ac.in |

| Trifluoroacetoxy | Trifluoroacetoxy | Diequatorial (e,e) | Although electrostatic interactions can play a role, steric factors generally favor the diequatorial form. bohrium.com |

| Halogen | Halogen | Diequatorial (e,e) | The diequatorial form is favored in solution and is the exclusive form in the solid state. researchgate.net |

Influence of trans-Stereochemistry on Reaction Kinetics and Thermodynamics

The defined trans-stereochemistry of this compound has a profound impact on the kinetics and thermodynamics of its reactions. The predominance of the diequatorial conformer means that the amino and bromomethyl groups have distinct and predictable spatial orientations, which influences their accessibility to reagents.

Thermodynamically, the trans isomer is generally more stable than the corresponding cis isomer in 1,4-disubstituted cyclohexanes. vaia.com In the cis isomer, one substituent must occupy an axial position while the other is equatorial, leading to inherent steric strain from 1,3-diaxial interactions. vaia.com The trans isomer can adopt a low-energy diequatorial conformation, making it the thermodynamically favored product in reactions where equilibration is possible. nih.gov For example, in the synthesis of 4-substituted cyclohexan-1-amines, dynamic isomerization processes catalyzed by transaminases can convert a cis/trans mixture to the thermodynamically more stable trans diastereomer. nih.gov

From a kinetic perspective, the equatorial orientation of the reactive groups in the most stable conformer affects reaction rates. Reactions at equatorial positions are often faster than at axial positions because of reduced steric hindrance. For nucleophilic substitution at the bromomethyl group, the equatorial position allows for easier access by the nucleophile. Similarly, reactions involving the amino group, such as acylation or alkylation, are also facilitated by its equatorial placement.

Recent studies have highlighted the ability to achieve kinetic stereocontrol in the synthesis of substituted cyclohexanes, allowing for the formation of less thermodynamically stable isomers. nih.gov However, in the absence of such specific catalytic control, reactions involving this compound will predominantly proceed from the diequatorial ground state, and the products will reflect the inherent reactivity of these equatorially positioned functional groups.

Diastereoselective Control in Derivatization and Transformation

The fixed trans relationship between the substituents in this compound can be used to exert diastereoselective control in subsequent chemical transformations. When a new stereocenter is created in a reaction, the existing stereochemistry of the cyclohexane ring can influence the stereochemical outcome.

For instance, if the amino group is modified to introduce a new chiral center, the bulky cyclohexane ring can direct the approach of reagents to one face of the molecule, leading to a preference for one diastereomer over the other. This is a common strategy in asymmetric synthesis, where a pre-existing stereocenter is used to control the formation of a new one. researchgate.net

The stereoselective synthesis of highly substituted cyclohexanes is an area of active research, with various methods being developed to control the relative stereochemistry of multiple substituents. d-nb.infonih.gov In the context of this compound, the trans configuration serves as a starting point for further stereocontrolled modifications. For example, intramolecular reactions, where the amino and bromomethyl groups react with each other or with a bifunctional reagent, would be highly constrained by the trans geometry, leading to specific bicyclic products with defined stereochemistry.

The desymmetrization of meso-compounds, which is conceptually related to controlling diastereoselectivity in molecules like this compound (which is achiral but has stereogenic centers), has been achieved with high levels of site- and stereoselectivity using catalytic methods. nih.gov These approaches demonstrate the potential for highly controlled derivatization of substituted cyclohexanes.

Chiral Resolution and Enantiomeric Enrichment Strategies

Although this compound itself is an achiral meso compound due to a plane of symmetry passing through the C1 and C4 atoms, derivatization of either the amino or the bromomethyl group can lead to the formation of a chiral molecule. spcmc.ac.inmvpsvktcollege.ac.in If a racemic mixture of a chiral derivative is formed, chiral resolution or enantiomeric enrichment strategies become necessary to isolate the individual enantiomers.

Common methods for chiral resolution include:

Diastereomeric Salt Formation: The chiral amine derivative can be reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. nih.gov These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govrsc.org Once separated, the individual enantiomers of the amine can be recovered by treating the salt with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.govnih.gov The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation.

Enzymatic Resolution: Enzymes, being inherently chiral, can selectively catalyze a reaction on one enantiomer of a racemic mixture, a process known as kinetic resolution. For example, a lipase (B570770) could selectively acylate one enantiomer of a chiral alcohol derivative of this compound, allowing for the separation of the acylated enantiomer from the unreacted one. Transaminases have also been used for the stereoselective biotransformation of cyclohexane-1-amines. nih.gov

Enantiomeric enrichment can also be achieved through processes that amplify a small initial enantiomeric excess. For instance, techniques involving circularly polarized light have been shown to induce a small chiral bias that can be amplified to achieve an enantiopure solid phase. rug.nl

Table 2: Common Chiral Resolution and Enrichment Techniques

| Technique | Principle | Applicability to Derivatives of this compound |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differences in solubility. nih.gov | Applicable to chiral amine or carboxylic acid derivatives. nih.govrsc.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.govnih.gov | A versatile method for the analytical and preparative separation of a wide range of chiral derivatives. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. nih.gov | Can be applied to various functionalized derivatives, such as alcohols or amines. nih.gov |

| Capillary Electrophoresis | Separation of enantiomers in a capillary based on their differential migration in the presence of a chiral selector in the buffer. nih.gov | Effective for the analysis of enantiomeric excess in chiral monomers. nih.gov |

Role of Trans 4 Bromomethyl Cyclohexanamine As a Key Synthetic Intermediate

Precursor for Advanced Organic Syntheses

The utility of trans-4-(Bromomethyl)cyclohexanamine as a precursor is highlighted in the synthesis of targeted bioactive molecules. The separate reactivity of the amine and the bromomethyl functionalities allows for sequential and controlled introduction of different molecular fragments. This strategic advantage is crucial in the multi-step synthesis of complex organic compounds, including pharmaceutical agents and their analogues.

A notable example is the synthesis of selective plasma kallikrein inhibitors. Based on structure-activity relationship studies, researchers have designed and synthesized potent inhibitors by utilizing the trans-4-aminomethylcyclohexane core. In one such synthesis, the related compound trans-4-aminomethylcyclohexanecarboxylic acid was elaborated to incorporate a phenylalanine-4-carboxymethylanilide moiety, resulting in a highly selective inhibitor of plasma kallikrein with a Ki value of 0.81 microM. organic-chemistry.org This demonstrates the importance of the trans-cyclohexane scaffold in orienting substituents for optimal interaction with biological targets.

Building Block for Functionalized Cyclohexane (B81311) and Heterocyclic Ring Systems

The this compound scaffold is a fundamental building block for constructing more elaborate functionalized cyclohexane derivatives and for the synthesis of various heterocyclic ring systems. The primary amine can readily undergo a variety of transformations, including acylation, alkylation, and reductive amination, while the bromomethyl group serves as an excellent electrophile for substitution reactions with a wide range of nucleophiles.

This dual reactivity allows for the straightforward introduction of diverse functional groups onto the cyclohexane ring. For instance, the amine can be protected to allow for selective reaction at the bromomethyl site, followed by deprotection and further functionalization of the amine. This step-wise approach provides access to a library of substituted cyclohexane derivatives.

Furthermore, the bifunctional nature of this intermediate is ideally suited for the synthesis of fused and spiro-heterocyclic systems. Intramolecular cyclization of suitably derivatized this compound can lead to the formation of bicyclic structures. For example, after N-acylation with a molecule containing a nucleophilic group, subsequent intramolecular attack on the bromomethyl carbon can forge a new heterocyclic ring fused to the cyclohexane core. While direct examples with this compound are not extensively documented in readily available literature, the synthesis of various quinazolines and piperidine (B6355638) derivatives often employs building blocks with similar functional group arrangements, suggesting the high potential of this compound in the construction of such heterocyclic systems. rsc.orgorganic-chemistry.org

Intermediate in the Formation of Complex Molecular Architectures (e.g., Macrocycles)

The formation of macrocycles often requires bifunctional building blocks that can participate in cyclization reactions. The distinct reactivity and the defined spatial orientation of the functional groups in this compound make it an attractive candidate for the synthesis of macrocyclic structures. The distance and trans-geometry of the amine and bromomethyl groups can pre-organize the linear precursor for macrocyclization.

The synthesis of macrocyclic polyamines, a class of compounds with significant applications in coordination chemistry and materials science, often relies on the reaction of diamines with dihalides. nih.govresearchgate.net In this context, this compound can serve as a valuable synthon. For example, after conversion of the amine to a secondary amine or another functional group capable of participating in a second substitution reaction, it can be reacted with a suitable di-nucleophile to form a large ring. The rigid cyclohexane unit would be incorporated into the macrocyclic backbone, imparting conformational constraint. Although specific examples detailing the use of this compound in macrocyclization are not prevalent in the literature, the principles of macrocyclic synthesis strongly support its potential in this area. wiley.comnih.gov

Application in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy for generating a library of structurally diverse compounds from a common intermediate. The orthogonal functional groups of this compound make it an ideal starting point for such synthetic endeavors.

A divergent synthetic approach could begin with the selective protection of the amine group. The exposed bromomethyl group can then be reacted with a variety of nucleophiles to introduce the first point of diversity. Subsequent deprotection of the amine allows for a second diversification step through reactions such as acylation, sulfonylation, or reductive amination with a range of aldehydes or ketones. This two-stage diversification strategy enables the rapid generation of a large library of compounds with varying substituents at both ends of the molecule, all based on the central trans-cyclohexane scaffold. This approach is highly valuable in medicinal chemistry for the exploration of structure-activity relationships.

Applications of Trans 4 Bromomethyl Cyclohexanamine As a Molecular Scaffold in Chemical Synthesis

Construction of Rigid and Semi-Rigid Molecular Scaffolds

The trans-1,4-disubstituted cyclohexane (B81311) ring is a well-established motif for introducing rigidity into molecular structures. The chair conformation of the cyclohexane ring in the trans configuration places substituents in equatorial positions, minimizing steric strain and leading to a well-defined and predictable geometry. This inherent rigidity is crucial in the design of molecules where precise spatial orientation of functional groups is required.

The use of the trans-cyclohexane core allows for the creation of scaffolds that are more three-dimensional compared to planar aromatic rings, which can be advantageous in applications such as drug design and materials science. The defined stereochemistry of trans-4-(Bromomethyl)cyclohexanamine ensures that the amine and bromomethyl groups are positioned at opposite ends of the ring system in a linear fashion, providing a robust and predictable framework for further chemical elaboration. This predictable geometry is essential for building larger, well-defined molecular structures.

Integration into Ligand Design for Catalysis

The amine functionality of this compound serves as a key anchoring point for the development of ligands for catalysis. Chiral diamines derived from cyclohexane, such as trans-1,2-diaminocyclohexane, are well-known building blocks for C2-symmetric ligands that have proven effective in asymmetric catalysis. wikipedia.orgmdpi.commyuchem.com While this compound itself is not chiral, its rigid backbone can be incorporated into ligand structures to influence the steric and electronic environment of a metal center.

The primary amine can be readily functionalized to introduce phosphine, N-heterocyclic carbene (NHC), or other coordinating groups. The bromomethyl group offers a secondary site for modification, allowing for the attachment of the ligand to a solid support or for the introduction of additional functionalities that can modulate the catalytic activity. For instance, bis(NHC) ligands based on a chiral trans-1,2-diaminocyclohexane framework have been successfully employed in copper-catalyzed asymmetric conjugate addition reactions. mdpi.com The defined geometry of the cyclohexane scaffold plays a crucial role in transferring stereochemical information during the catalytic cycle.

Table 1: Examples of Ligands Derived from Cyclohexane Scaffolds

| Ligand Type | Cyclohexane Derivative | Application in Catalysis |

|---|---|---|

| Diamine-based | trans-1,2-Diaminocyclohexane | Asymmetric epoxidation, cyclopropanation |

| Bis(NHC) | trans-1,2-Diaminocyclohexane | Asymmetric conjugate addition |

| Amino-phosphine | trans-4-Aminocyclohexanol (B47343) | Asymmetric hydrogenation |

Incorporation into Supramolecular Assemblies (e.g., Artificial Receptors)

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular components. The rigid and predictable nature of the trans-1,4-disubstituted cyclohexane scaffold makes it an attractive component for the design of artificial receptors and other supramolecular assemblies. nih.gov The amine and bromomethyl groups of this compound provide convenient handles for introducing recognition motifs and for covalently linking the scaffold into larger supramolecular architectures.

For example, the cyclohexane core can serve as a spacer element to position binding sites at a defined distance and orientation, facilitating the selective recognition of guest molecules. The formation of well-defined supramolecular structures is often dependent on the conformational rigidity of the building blocks. rsc.org The use of the trans-cyclohexane motif can lead to the formation of more organized and stable assemblies compared to those constructed from more flexible components.

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug candidates and materials. nih.gov Bifunctional scaffolds are particularly valuable in this context as they allow for the introduction of diversity at multiple points in a molecule. This compound, with its orthogonal amine and bromomethyl functionalities, is an ideal candidate for a scaffold in combinatorial library synthesis. nih.gov

The amine group can be acylated or alkylated with a diverse set of building blocks, while the bromomethyl group can be displaced by a range of nucleophiles. This dual reactivity allows for the generation of a large library of compounds from a single, rigid core structure. The well-defined stereochemistry of the cyclohexane ring ensures that the resulting library members have a consistent three-dimensional shape, which is a critical factor in structure-activity relationship studies.

Development of Linkers and Cross-linking Agents

The bifunctional nature of this compound also makes it a suitable precursor for the development of linkers and cross-linking agents. These molecules are used to connect different molecular entities, such as proteins, peptides, or polymers. The trans-cyclohexane core provides a rigid spacer of a defined length, which can be important for maintaining the structure and function of the linked molecules.

The amine and bromomethyl groups can be modified to introduce a variety of reactive functionalities for conjugation. For example, the amine could be converted to an isothiocyanate for reaction with primary amines, and the bromomethyl group could be used to alkylate a thiol. The rigidity of the cyclohexane spacer can prevent unwanted interactions between the linked molecules and can provide improved thermal and mechanical properties in cross-linked polymers. The use of cyclohexane derivatives in cross-linking agents for polymers has been shown to improve properties such as mechanical strength and glass transition temperature. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.